2-(Ethylsulfonyl)aniline
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Overview
Description
2-(Ethylsulfonyl)aniline is an organic compound with the molecular formula C8H11NO2S It is characterized by the presence of an ethylsulfonyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Ethylsulfonyl)aniline can be synthesized through several methods. One common approach involves the reaction of 2-nitroaniline with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently reduced to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale nitration of aniline followed by sulfonation and reduction steps. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-(Ethylsulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like bromine or nitric acid in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(Ethylsulfonyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfonyl)aniline involves its interaction with specific molecular targets. The ethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- 2-(Methylsulfonyl)aniline
- 2-(Propylsulfonyl)aniline
- 2-(Butylsulfonyl)aniline
Comparison: 2-(Ethylsulfonyl)aniline is unique due to its specific ethylsulfonyl group, which imparts distinct chemical and physical properties. Compared to its methyl, propyl, and butyl analogs, this compound exhibits different reactivity and solubility profiles, making it suitable for specific applications in organic synthesis and material science .
Biological Activity
2-(Ethylsulfonyl)aniline is an organic compound with the molecular formula C₈H₁₁NO₂S, characterized by an ethylsulfonyl group attached to an aniline ring. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from recent studies and providing a detailed analysis of its mechanisms of action.
- Molecular Weight : 185.25 g/mol
- CAS Number : 31596-87-9
- Structure : The compound features a sulfonyl group that enhances its solubility and reactivity, making it a useful intermediate in organic synthesis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. In particular, it has been evaluated for its effectiveness against various bacterial strains and fungi.
- Antibacterial Activity : Studies have shown that compounds similar to this compound demonstrate potent antibacterial effects against strains such as E. coli and S. aureus. The mechanism involves disruption of bacterial cell walls and interference with metabolic pathways.
- Antifungal Activity : The compound has also been tested against fungi, with promising results in inhibiting the growth of Candida albicans. In comparative studies, it showed effectiveness comparable to standard antifungal agents like fluconazole.
Anticancer Potential
The anticancer activity of this compound is under investigation, particularly regarding its role as a VEGFR2 inhibitor. This receptor is crucial in tumor angiogenesis, and compounds targeting it are valuable in cancer therapy.
- VEGFR2 Inhibition : Preliminary data suggest that derivatives of this compound can inhibit VEGFR2 activity, with IC50 values indicating strong binding affinity. For instance, a related compound demonstrated an IC50 value of approximately 22 nM, highlighting the potential for therapeutic applications in oncology.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The ethylsulfonyl group facilitates hydrogen bonding with biological targets, enhancing binding affinity.
- Electrostatic Interactions : These interactions modulate the compound's ability to influence various biochemical pathways.
- Enzyme Inhibition : By acting as a competitive inhibitor for key enzymes involved in microbial metabolism and tumor growth, the compound can effectively reduce pathogen viability and tumor progression.
Comparative Analysis
A comparison with structurally similar compounds reveals unique properties of this compound:
Compound | Antimicrobial Activity | Anticancer Activity | Molecular Weight |
---|---|---|---|
This compound | High | Moderate | 185.25 g/mol |
2-(Methylsulfonyl)aniline | Moderate | Low | 171.25 g/mol |
2-(Propylsulfonyl)aniline | Low | Moderate | 199.30 g/mol |
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various sulfonamide derivatives, including this compound, against resistant bacterial strains. Results indicated a significant reduction in bacterial load at concentrations as low as 50 μg/mL.
- VEGFR2 Inhibition Study : A research article highlighted the synthesis of new derivatives based on this compound aimed at inhibiting VEGFR2. The study reported that certain derivatives achieved IC50 values below 30 nM, suggesting their potential as effective anticancer agents.
Properties
IUPAC Name |
2-ethylsulfonylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-2-12(10,11)8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIUERHMYOPFQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505555 |
Source
|
Record name | 2-(Ethanesulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31596-87-9 |
Source
|
Record name | 2-(Ethanesulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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